molecular formula C14H15FN2O B2567769 N-(2-fluorocyclopentyl)-1H-indole-6-carboxamide CAS No. 2197610-32-3

N-(2-fluorocyclopentyl)-1H-indole-6-carboxamide

Cat. No.: B2567769
CAS No.: 2197610-32-3
M. Wt: 246.285
InChI Key: RQMSFOXSEKJLAE-UHFFFAOYSA-N
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Description

N-(2-fluorocyclopentyl)-1H-indole-6-carboxamide: is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and applications in medicinal chemistry. The presence of a fluorine atom in the cyclopentyl ring enhances the compound’s stability and bioavailability, making it a valuable candidate for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-fluorocyclopentyl)-1H-indole-6-carboxamide typically involves the following steps:

    Formation of the Indole Core: The indole core can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions.

    Introduction of the Fluorocyclopentyl Group: The fluorocyclopentyl group can be introduced via a nucleophilic substitution reaction. This involves the reaction of cyclopentyl bromide with a fluorinating agent such as potassium fluoride in the presence of a suitable solvent like dimethylformamide (DMF).

    Amidation Reaction: The final step involves the formation of the carboxamide group. This can be achieved by reacting the indole derivative with an appropriate amine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole core. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction reactions can be performed on the carboxamide group using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The fluorocyclopentyl group can participate in nucleophilic substitution reactions. Reagents like sodium hydride (NaH) and alkyl halides are commonly used.

Major Products Formed

    Oxidation: Oxidation of the indole core can lead to the formation of indole-2,3-dione derivatives.

    Reduction: Reduction of the carboxamide group results in the formation of the corresponding amine.

    Substitution: Substitution reactions can yield various alkylated or arylated derivatives of the compound.

Scientific Research Applications

N-(2-fluorocyclopentyl)-1H-indole-6-carboxamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its bioactive indole core and fluorinated cyclopentyl group, which enhance its pharmacokinetic properties.

    Biological Research: It is used as a probe in biological studies to investigate the role of indole derivatives in cellular processes and signaling pathways.

    Chemical Biology: The compound serves as a tool for studying enzyme-substrate interactions and the mechanism of action of indole-based drugs.

    Industrial Applications: It is explored for its potential use in the synthesis of advanced materials and as a precursor for other fluorinated compounds.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-chlorocyclopentyl)-1H-indole-6-carboxamide
  • N-(2-bromocyclopentyl)-1H-indole-6-carboxamide
  • N-(2-methylcyclopentyl)-1H-indole-6-carboxamide

Uniqueness

N-(2-fluorocyclopentyl)-1H-indole-6-carboxamide is unique due to the presence of the fluorine atom, which imparts distinct physicochemical properties such as increased lipophilicity, metabolic stability, and enhanced binding affinity to biological targets. These properties make it a valuable compound for various scientific research applications compared to its analogs.

Properties

IUPAC Name

N-(2-fluorocyclopentyl)-1H-indole-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15FN2O/c15-11-2-1-3-12(11)17-14(18)10-5-4-9-6-7-16-13(9)8-10/h4-8,11-12,16H,1-3H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQMSFOXSEKJLAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(C1)F)NC(=O)C2=CC3=C(C=C2)C=CN3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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